N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of drugs for treating various diseases such as cancer, inflammation, and viral infections .
Preparation Methods
The synthesis of N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2,3-dichlorophenyl group: This step involves the substitution reaction where the 2,3-dichlorophenyl group is introduced to the core structure.
Addition of difluoromethyl groups: The difluoromethyl groups are added using reagents such as difluoromethylating agents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs for treating cancer, inflammation, and viral infections.
Biological Studies: The compound is used in studying the biological interactions and mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives.
Material Science: Due to its photophysical properties, it is used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its thermal stability and use in energetic materials.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another compound with significant thermal stability and detonation performance.
The uniqueness of this compound lies in its specific functional groups and their contributions to its chemical and biological properties.
Properties
Molecular Formula |
C15H8Cl2F4N4O |
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Molecular Weight |
407.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H8Cl2F4N4O/c16-6-2-1-3-7(12(6)17)23-15(26)9-5-11-22-8(13(18)19)4-10(14(20)21)25(11)24-9/h1-5,13-14H,(H,23,26) |
InChI Key |
MMLJVEZIAIYVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F |
Origin of Product |
United States |
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